molecular formula C13H16N6O4 B2601235 5-amino-1-{2-[(2,4-dimethoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide CAS No. 901046-40-0

5-amino-1-{2-[(2,4-dimethoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2601235
CAS No.: 901046-40-0
M. Wt: 320.309
InChI Key: VOUGKYHXXDFZTI-UHFFFAOYSA-N
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Description

5-amino-1-{2-[(2,4-dimethoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C13H16N6O4 and its molecular weight is 320.309. The purity is usually 95%.
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Biological Activity

5-amino-1-{2-[(2,4-dimethoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide, a triazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique molecular structure, which facilitates interactions with various biological targets. Its potential therapeutic applications include antibacterial and antiparasitic activities, particularly against pathogens like Trypanosoma cruzi, the causative agent of Chagas' disease.

  • Molecular Formula : C21H24N6O4
  • Molecular Weight : 424.46 g/mol
  • CAS Number : 894563-41-8

Antiparasitic Activity

Research has highlighted the efficacy of 5-amino-1,2,3-triazole derivatives against Trypanosoma cruzi. A study demonstrated that compounds from this series exhibited submicromolar activity (pEC50 > 6) and significant suppression of parasite burden in mouse models of Chagas' disease. These findings indicate a promising avenue for developing new treatments that are safer and more effective than current therapies like benznidazole and nifurtimox, which have notable side effects and limited efficacy during chronic infection phases .

Antibacterial Activity

The compound's antibacterial properties have also been explored. Triazole derivatives have shown remarkable activity against various bacterial strains. For instance, studies reported that modifications in the triazole structure could enhance selectivity and potency against resistant strains such as Bacillus subtilis and Escherichia coli. The introduction of specific substituents significantly improved the Minimum Inhibitory Concentration (MIC) values, making these compounds competitive with standard antibiotics .

The biological activity of this compound is attributed to its ability to inhibit key enzymes and disrupt cellular processes in pathogens. For example:

  • Inhibition of DNA Gyrase : This enzyme is crucial for bacterial DNA replication. Compounds with the triazole core have demonstrated moderate to high inhibitory effects on DNA gyrase, leading to bacterial cell death.
  • Cell Cycle Disruption : Some derivatives have been shown to induce apoptosis in cancer cells by disrupting their cell cycle progression .

Study on Chagas Disease

In a notable study focused on Chagas disease treatment, researchers utilized phenotypic high-content screening to identify active compounds from the triazole series. The optimized derivatives not only improved aqueous solubility but also metabolic stability, enhancing their oral bioavailability. One compound from this series showed significant efficacy in reducing parasitic load in infected mice .

Antibacterial Screening

Another study evaluated the antibacterial properties of various triazole derivatives against common pathogens. The results indicated that specific substitutions on the triazole ring led to enhanced antibacterial activity. For instance, a compound with a 4-trichloromethyl group exhibited an MIC comparable to ceftriaxone against resistant bacterial strains .

Data Summary

PropertyValue
Molecular FormulaC21H24N6O4
Molecular Weight424.46 g/mol
CAS Number894563-41-8
Antiparasitic ActivitypEC50 > 6
Antibacterial ActivityMIC comparable to ceftriaxone
Key MechanismsDNA gyrase inhibition

Properties

IUPAC Name

5-amino-1-[2-(2,4-dimethoxyanilino)-2-oxoethyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N6O4/c1-22-7-3-4-8(9(5-7)23-2)16-10(20)6-19-12(14)11(13(15)21)17-18-19/h3-5H,6,14H2,1-2H3,(H2,15,21)(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOUGKYHXXDFZTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CN2C(=C(N=N2)C(=O)N)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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